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Compound of Interest

(S)-Azepane-2-carboxylic acid
Compound Name:
methyl ester

Cat. No.: B7810093

Get Quote

\ J

CAS Number: 2323062-57-1 (Hydrochloride Salt)[1][2]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as the methyl ester of L-
homoproline or pipecolic acid homologue) is a critical chiral building block in medicinal
chemistry.[1] Structurally, it consists of a seven-membered saturated nitrogen heterocycle
(azepane) with a carboxylate moiety at the C2 position.[1]

As a cyclic amino acid derivative, it serves as a conformational constraint in peptidomimetics,
offering a larger hydrophobic profile and distinct dihedral angle preferences compared to its
five-membered analogue, proline, and six-membered analogue, pipecolic acid.[1] This guide
details its physicochemical properties, validated synthesis protocols, and applications in
fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical
Specifications[1][4][5][6][7][8]
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The compound is most stable and commercially available as its hydrochloride salt. The free

base is prone to racemization and hydrolysis; therefore, all handling protocols below assume

the use or generation of the hydrochloride salt for storage.

Property

Specification

Chemical Name

Methyl (S)-azepane-2-carboxylate hydrochloride

CAS Number (HCI)

2323062-57-1

CAS Number (Acid Precursor)

123053-42-9 ((S)-Azepane-2-carboxylic acid)

Molecular Formula

CsH1sNO2[1] - HCI

Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Chirality (S)-Enantiomer

Appearance White to off-white hygroscopic solid

Solubility Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM

SMILES (Free Base)

COC(=0)[C@@H]1CCCCCN1

Synthetic Methodology
Strategic Rationale

While ring-closing metathesis (RCM) or Schmidt rearrangement can construct the azepane

core, the most reliable and scalable route for the application scientist involves the direct

esterification of the commercially available (S)-azepane-2-carboxylic acid.[1]

Critical Consideration: The formation of the methyl ester from the zwitterionic amino acid

requires anhydrous conditions to prevent hydrolysis. The use of Thionyl Chloride (

) in Methanol is preferred over acid catalysis (

) because

scavenges adventitious water, driving the equilibrium to completion.
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Protocol: Fisher Esterification via Thionyl Chloride

Safety Note: Perform in a fume hood.

reacts violently with water to release
and
gases.

Reagents:

(S)-Azepane-2-carboxylic acid (CAS 123053-42-9)[3][4]

Anhydrous Methanol (MeOH)[1]

Thionyl Chloride (

)1

Diethyl Ether (
) for precipitation[1]

Step-by-Step Workflow:

Preparation: Chill 50 mL of anhydrous MeOH to 0°C in a round-bottom flask under Nitrogen
atmosphere.

» Activation: Dropwise add

(1.5 equivalents relative to acid) to the cold MeOH. Stir for 15 minutes. Mechanism: This
generates anhydrous HCI in situ and activates the methanol.

» Addition: Add (S)-Azepane-2-carboxylic acid (1.0 equivalent) in one portion.

o Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4-6
hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

o Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess
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 Purification: Triturate the resulting gummy residue with cold Diethyl Ether to induce
crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Pathway Visualization
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Figure 1: Acid-catalyzed esterification pathway utilizing thionyl chloride for in-situ water
scavenging.[1]

Applications in Drug Discovery
Peptidomimetics & Conformational Restriction

The azepane ring introduces specific steric constraints that differ from the rigid pyrrolidine
(proline) ring.

e Turn Mimetics: The 7-membered ring allows for a wider range of dihedral angles (

), making it suitable for mimicking
-turns in peptide chains where proline is too rigid.[1]

o Protease Inhibitors: Used as a P2 or P1' scaffold in inhibitors for serine proteases (e.g.,
Thrombin, HCV NS3/4A). The hydrophobic bulk of the ring fills the S2 pocket more
effectively than smaller homologues.

Experimental Usage: Free Base Generation

For coupling reactions (e.g., amide bond formation), the HCI salt must be neutralized.
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¢ In-situ Neutralization: Use 2.0-2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in
DMF/DCM during the coupling step.[1]

+ Isolation (Not Recommended): Isolating the free base oil is risky due to potential dimerization
(diketopiperazine formation). Always generate in situ.

Drug Design Logic Flow

Target Identification
(e.g. GPCR, Protease)

Needs hydrophobic constraint

Select Scaffold:
(S)-Azepane-2-carboxylate

Design Logic:
Increase Hydrophobicity
Alter Dihedral Angles

Incorporate into backbone

Synthesis:
Peptide Coupling (Amide Bond)

Lead Compound:

Enhanced Metabolic Stability
Improved Binding Affinity

Click to download full resolution via product page

Figure 2: Decision framework for utilizing azepane scaffolds in medicinal chemistry campaigns.
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Quality Control & Stability
Analytical Parameters

To ensure the integrity of the reagent before use in complex synthesis:
e 1H NMR (DMSO-d6): Look for the methyl ester singlet at

3.6-3.7 ppm.[1] The
-proton (chiral center) typically appears as a multiplet around
4.0-4.4 ppm.[1]
e Mass Spectrometry (ESI+): Expected
= 158.12 (Free base mass).

o Enantiomeric Purity: Assess via Chiral HPLC using a Crownpak CR(+) column (specifically
designed for amino acids) or by derivatization with Marfey's reagent.

Storage & Handling

» Hygroscopicity: The HCI salt is highly hygroscopic. Store in a desiccator at -20°C.

» Stability: Stable as a solid for >1 year if kept dry. In solution (especially aqueous at pH > 7),
the ester is susceptible to hydrolysis back to the acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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